2-Fluoro-4-hydroxy-5-iodobenzaldehyde 2-Fluoro-4-hydroxy-5-iodobenzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC16738881
InChI: InChI=1S/C7H4FIO2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-3,11H
SMILES:
Molecular Formula: C7H4FIO2
Molecular Weight: 266.01 g/mol

2-Fluoro-4-hydroxy-5-iodobenzaldehyde

CAS No.:

Cat. No.: VC16738881

Molecular Formula: C7H4FIO2

Molecular Weight: 266.01 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-4-hydroxy-5-iodobenzaldehyde -

Specification

Molecular Formula C7H4FIO2
Molecular Weight 266.01 g/mol
IUPAC Name 2-fluoro-4-hydroxy-5-iodobenzaldehyde
Standard InChI InChI=1S/C7H4FIO2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-3,11H
Standard InChI Key LMOKSIOFBYFTNZ-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CC(=C1I)O)F)C=O

Introduction

Chemical Identity and Structural Features

Molecular Formula and Structural Characteristics

The molecular formula of 2-fluoro-4-hydroxy-5-iodobenzaldehyde is C₇H₄FIO₂, distinguishing it from simpler analogs like 2-fluoro-5-iodobenzaldehyde (C₇H₄FIO) . Key structural attributes include:

  • Fluorine at the 2-position: Enhances electron-withdrawing effects, influencing reactivity.

  • Iodine at the 5-position: Provides a heavy atom for potential catalytic or medicinal applications.

  • Hydroxyl group at the 4-position: Introduces hydrogen-bonding capability and polarity.

Table 1: Comparative Structural Properties of Halogenated Benzaldehydes

CompoundMolecular FormulaMolecular Weight (g/mol)Substituents
2-Fluoro-5-iodobenzaldehydeC₇H₄FIO250.01 2-F, 5-I
4-Fluoro-3-iodobenzaldehydeC₇H₄FIO250.01 4-F, 3-I
2-Fluoro-4-hydroxy-5-iodobenzaldehydeC₇H₄FIO₂266.012-F, 4-OH, 5-I

Synthesis and Reaction Pathways

Hypothetical Synthesis Routes

While no direct synthesis of 2-fluoro-4-hydroxy-5-iodobenzaldehyde is documented, analogous methods from iodinated benzaldehyde chemistry suggest viable strategies:

Direct Iodination of a Fluorinated Precursor

Adapting the protocol from EP1476415A1 , which describes iodination of 4-fluorobenzaldehyde using N-iodosuccinimide (NIS) in an acidic medium (e.g., sulfuric acid/acetic acid), the following steps are proposed:

  • Starting Material: 2-Fluoro-4-hydroxybenzaldehyde.

  • Iodination: React with NIS (1.2 equivalents) in a 1:1 mixture of sulfuric acid and acetic acid at 40°C for 2.5 hours.

  • Workup: Quench with water, extract with ethyl acetate/heptane, and purify via crystallization .

Challenges:

  • The hydroxyl group may require protection (e.g., acetylation) to prevent undesired side reactions during iodination.

  • Regioselectivity must be confirmed, as competing iodination at other positions (e.g., 3- or 6-) could occur.

Alternative Pathway: Hydroxylation of Pre-Iodinated Compound

  • Iodination First: Synthesize 2-fluoro-5-iodobenzaldehyde via established methods .

  • Hydroxylation: Introduce a hydroxyl group at the 4-position using directed ortho-metalation or electrophilic substitution under controlled conditions.

Physicochemical Properties

Predicted Properties

Based on analogs , the following properties are hypothesized:

Table 2: Estimated Physicochemical Properties

PropertyValue/DescriptionBasis for Estimation
SolubilityLow in water; soluble in polar aprotic solvents (e.g., DMSO)Similar to 2-fluoro-4-iodobenzaldehyde
Melting Point120–140°CAdjusted for hydroxyl group
StabilityLight-sensitive; store at -20°C under inert gasAnalogous to
Spectroscopic DataIR: ~1680 cm⁻¹ (C=O), ~3300 cm⁻¹ (O-H)Computed descriptors from
HazardPrecautionary Measures
Skin ContactWear nitrile gloves; rinse with water
InhalationUse fume hood; monitor air quality
Storage-20°C, amber glass under nitrogen

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